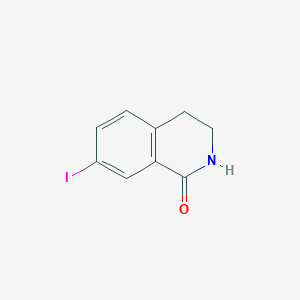

7-Iodo-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

7-iodo-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFKPAJGQXKUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441517 | |

| Record name | 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66491-04-1 | |

| Record name | 3,4-Dihydro-7-iodo-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66491-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 7 Iodo 3,4 Dihydroisoquinolin 1 2h One and Analogues

Elucidation of Reaction Pathways for 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one Synthesis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives can be achieved through various reaction pathways. Traditional methods often rely on the intramolecular cyclization of activated amide precursors such as carbamates, isocyanates, and ureas. acs.org However, these methods can be limited by the use of strongly acidic conditions. acs.org

More contemporary approaches include:

Metal-catalyzed C-H activation: This strategy involves the use of a directing group to facilitate the cyclization. kthmcollege.ac.in For instance, Rh(III)-catalyzed C-H activation of benzamides followed by annulation with alkenes provides a route to dihydroisoquinolinones.

Domino one-pot protocols: These methods, which can be metal-free, offer an efficient means to construct the dihydroisoquinolinone core. kthmcollege.ac.in

Oxidation of isoquinoline (B145761) derivatives: This represents another pathway to access the desired scaffold. kthmcollege.ac.in

Castagnoli–Cushman reaction: This three-component reaction of a homophthalic anhydride (B1165640), an amine, and an aldehyde can produce dihydroisoquinolones with good yields and excellent diastereoselectivity. organic-chemistry.orgnih.govrsc.org

While the general synthesis of dihydroisoquinolinones is well-documented, specific pathways for the 7-iodo substituted analogue are less detailed in the provided search results. However, the synthesis of related halogenated isoquinolines suggests that iodination can be achieved through various methods, including deprotometallation–iodolysis sequences or direct iodination of electron-rich aromatic compounds. harvard.edumdpi.com For instance, treatment of a 7-(trimethylsilyl)isoquinoline derivative with iodine monochloride can lead to 7-iododesilylation. harvard.edu

Cascade and Tandem Reactions Involving Dihydroisoquinolinone Intermediates

Dihydroisoquinolinone intermediates are valuable precursors in cascade and tandem reactions for the synthesis of more complex molecular architectures. These reactions, where multiple bond-forming events occur in a single operation, are highly efficient in building molecular complexity from simple starting materials. chemrxiv.orglongdom.org

Key examples of such reactions include:

Asymmetric Dearomative Three-Component Reaction: A cascade reaction involving N-heteroarenes, allenoates, and methyleneindolinones, catalyzed by chiral N,N′-dioxide/metal complexes, can provide rapid access to chiral polycyclic N-heterocycles, including 1,2-dihydroisoquinoline (B1215523) derivatives. chinesechemsoc.org

Rhodium(III)-Catalyzed Tandem C-H-Allylation/N-Alkylation Annulation: The coupling of N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate proceeds via a tandem C-H-allylation and N-alkylation cyclization process to yield 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov

Palladium-Catalyzed Asymmetric Heck/Suzuki Domino Reaction: This reaction enables the synthesis of chiral disubstituted dihydroisoquinolinones in good yields and with excellent enantioselectivities. organic-chemistry.org

Enzyme-Initiated Cascade Reactions: These reactions utilize enzymes to initiate a series of consecutive transformations, leading to complex products that would be difficult to obtain through conventional one-step processes. longdom.org

Radical Cascade Reactions: Acryloyl benzamides can serve as key substrates in radical cascade reactions to furnish isoquinoline-1,3-diones. rsc.org

These examples highlight the versatility of dihydroisoquinolinone intermediates in constructing complex polycyclic and spirocyclic frameworks.

Directed C-H Activation and Functionalization Mechanisms

Directed C-H activation has emerged as a powerful strategy for the synthesis and functionalization of isoquinolinone scaffolds. mdpi.com This approach utilizes a directing group, which is often a heteroatom-containing functional group, to position a metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent functionalization. mdpi.com

The general mechanism involves:

Coordination of the metal catalyst to the directing group.

Formation of a metallacycle through selective C-H bond cleavage.

Migratory insertion of an alkene or alkyne.

Reductive elimination to afford the heterocyclic product. mdpi.com

Various directing groups have been employed for the synthesis of isoquinoline compounds, including benzamides, aryl imines, and anilides. mdpi.com The choice of directing group is crucial as it not only controls the site selectivity but also influences the efficiency of the catalyst. snnu.edu.cn

Some notable examples of directed C-H functionalization in the synthesis of dihydroisoquinolinones include:

Rhodium(III)-catalyzed C-H activation: This has been used for the synthesis of gem-difluorinated dihydroisoquinolin-1(2H)-ones and 4-trifluoroboratotetrahydroisoquinolones. kthmcollege.ac.in

Palladium-catalyzed C-H allylation/annulation: This reaction of N-sulfonyl amides with allylic alcohols provides 3,4-dihydroisoquinolones bearing a vinyl substituent. organic-chemistry.org

Cobalt(III)-catalyzed C-H annulation: The reaction of arylamides with 1,3-dienes yields 3,4-dihydroisoquinolinones. organic-chemistry.org

Stereochemical Control and Diastereoselectivity in Transformations

The development of asymmetric methods for the synthesis of chiral dihydroisoquinolinones is of great interest due to the prevalence of these scaffolds in bioactive molecules. Stereochemical control and diastereoselectivity are crucial aspects of these transformations.

Several strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity:

Organocatalytic Asymmetric Synthesis: A one-pot aza-Henry–hemiaminalization–oxidation sequence, utilizing a quinine-based squaramide organocatalyst, can furnish trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones as virtually single diastereomers with moderate to very good enantiomeric excesses. nih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Annulations: The enantioselective [4 + 2] annulation of 9H-fluorene-1-carbaldehydes with cyclic imines, catalyzed by NHCs, produces optically enriched polycyclic dihydroisoquinolinones in good to excellent yields and enantioselectivities. acs.orgnih.gov

Asymmetric Reduction: The catalytic asymmetric reduction of dihydroisoquinoline intermediates, through methods like asymmetric hydrogenation and transfer hydrogenation, is a key strategy for the synthesis of enantiopure tetrahydroisoquinolines. mdpi.com For instance, deracemization can be achieved through a cascade process involving NBS oxidation of tetrahydroisoquinolines to dihydroisoquinoline intermediates, followed by iridium-catalyzed asymmetric hydrogenation. mdpi.com

Isocyanide-Based Multicomponent Reactions: The enantioselective addition of isocyanides to C=C bonds, catalyzed by a chiral MgII-N,N′-dioxide complex, can lead to the synthesis of chiral 1,2-dihydroisoquinolines. nih.govresearchgate.net

These examples demonstrate the significant progress made in controlling the stereochemical outcome of reactions involving dihydroisoquinolinone intermediates.

Structure Activity Relationship Sar Studies and Rational Design of 7 Iodo 3,4 Dihydroisoquinolin 1 2h One Derivatives

Comprehensive Analysis of Structure-Activity Relationships for 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one Derivatives

SAR analysis for this class of compounds involves systematically altering different parts of the molecule—namely the N-2 and C-4 positions, and evaluating the contribution of the C-7 iodine—to map out the structural requirements for biological activity.

The substituent at the N-2 position of the 3,4-dihydroisoquinolin-1(2H)-one ring system plays a critical role in defining the molecule's interaction with its biological targets. Research into a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives has shown that the nature of the N-2 substituent significantly modulates biological activity, such as antioomycete potency. nih.govrsc.org

Studies indicate that introducing bulky substituents at the N-2 position is generally favorable for activity. researchgate.net For example, derivatives with aromatic or substituted aromatic rings at this position often exhibit significant potency. The electronic properties of these aromatic substituents are also crucial. The introduction of both electron-donating groups (e.g., ethoxy) and electron-withdrawing groups (e.g., chloro, iodo, trifluoromethoxy) on an N-phenyl ring has been explored, leading to compounds with notable biological effects. nih.gov This suggests that a combination of steric bulk and specific electronic features at the N-2 position is essential for optimizing activity.

The following table summarizes the structural variations at the N-2 position for a series of 1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives and highlights the diversity of chemical space explored. nih.gov

| Compound ID | N-2 Substituent |

| I6 | Furan-2-ylmethyl |

| I7 | 3-Morpholinopropyl |

| I10 | 3-Phenylpropyl |

| I18 | 4-Ethoxyphenyl |

| I20 | Naphthalen-2-yl |

| I25 | 4-Chlorophenyl |

| I27 | 4-Iodophenyl |

| I28 | 4-(Trifluoromethoxy)phenyl |

This table is generated based on data from a study on 3,4-dihydroisoquinolin-1(2H)-one derivatives, illustrating the types of substitutions made at the N-2 position. nih.gov

The C-4 position of the dihydroisoquinolinone scaffold is another critical point for modification to influence biological outcomes. The introduction of substituents at this position can alter the molecule's conformation, steric profile, and ability to form key interactions within a target's binding site. mdpi.comnih.gov

In a comprehensive study of 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one, the presence of a carboxyl group at the C-4 position was identified as a necessary feature for high antioomycete activity. nih.govrsc.org This suggests that the acidic nature and hydrogen-bonding capability of the carboxylic acid are vital for the mechanism of action in this context. Altering or removing this group would likely lead to a significant loss of potency. The importance of the C-4 position is a recurring theme in related heterocyclic scaffolds, where modifications have been shown to drastically increase biological activity against previously untargetable enzymes. mdpi.com For instance, in the podophyllotoxin (B1678966) series, altering the C-4 hydroxyl group is a key strategy for changing the biological mechanism entirely. nih.gov

The iodine atom at the C-7 position is a defining feature of the this compound scaffold. Halogens, and iodine in particular, can profoundly influence a molecule's pharmacological profile through several mechanisms. nih.gov

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a biological target. This can provide an additional anchoring point, increasing binding affinity and selectivity.

Steric Effects: As a large atom, iodine provides steric bulk that can orient the molecule within a binding pocket or prevent metabolism at adjacent sites.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights by mapping the steric, electrostatic, and other physicochemical fields of a molecule. nih.gov

A 3D-QSAR study was conducted on a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives to understand the structural requirements for their antioomycete activity. nih.govresearchgate.net Statistically robust CoMFA and CoMSIA models were developed, providing valuable information for future drug design. nih.gov

CoMFA Model: This model analyzes the steric (shape) and electrostatic (charge distribution) fields of the molecules. The generated contour maps from the study revealed that bulky substituents are favored at the N-2 position, as indicated by a large green contour in that region. researchgate.net This aligns with the experimental finding that larger aromatic groups at N-2 enhance activity.

CoMSIA Model: The CoMSIA model expands on CoMFA by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The analysis reinforced the necessity of the C-4 carboxyl group, highlighting its role in forming essential interactions for biological activity. nih.gov

These models provide a visual and quantitative framework for understanding SAR, guiding the design of new derivatives with potentially improved potency. mdpi.comdocumentsdelivered.com The statistical validation of such models, using parameters like q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient), ensures their predictive power. nih.govnih.gov

Strategies for Scaffold Hopping and Bioisosteric Replacement in Dihydroisoquinolinone Design

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for discovering structurally novel compounds while retaining desired biological activity. uniroma1.itnih.gov These methods are used to improve drug-like properties, circumvent existing patents, and explore new chemical space. nih.govresearchgate.net

Bioisosteric Replacement: This involves replacing a functional group or substructure with another that has similar physical or chemical properties, leading to a comparable biological response. researchgate.net For the this compound scaffold, one might consider replacing the C-7 iodine with other halogens (Br, Cl) to fine-tune lipophilicity and halogen-bonding strength, or with a cyano or trifluoromethyl group to alter electronic properties.

Scaffold Hopping: This is a more drastic approach where the core structure (the dihydroisoquinolinone ring system) is replaced with a different scaffold that maintains the essential 3D arrangement of key functional groups. uniroma1.itnih.gov Computational methods can be used to search databases for scaffolds that can spatially align with the pharmacophoric features of the original molecule. researchgate.net This could lead to the discovery of entirely new classes of compounds with the same mechanism of action but potentially improved properties.

Structure-Based Design of Novel Dihydroisoquinolinone Hybrid Molecules

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. nih.gov The goal is to create a hybrid compound with enhanced affinity, improved selectivity, or even a dual mechanism of action by engaging multiple biological targets or different binding sites on a single target. semanticscholar.org

For the this compound scaffold, this approach could be used to design novel hybrid molecules with enhanced therapeutic potential. For example:

Identify a Target: First, a specific biological target for the dihydroisoquinolinone scaffold is identified.

Identify a Second Pharmacophore: A second, distinct chemical moiety known to interact with the same target (or a related one) is chosen.

Linker Design: The two pharmacophores are covalently joined using a suitable linker. The linker's length, flexibility, and chemical nature are critical and must be optimized to ensure the correct orientation of both pharmacophores for simultaneous binding.

This strategy could involve linking the dihydroisoquinolinone core, perhaps via the N-2 position, to other heterocyclic systems or known inhibitor fragments to create novel chemical entities with potentially synergistic or superior activity.

Pharmacological and Biological Activity Profiling of 7 Iodo 3,4 Dihydroisoquinolin 1 2h One and Derivatives

Anticancer Potential and Associated Molecular Mechanisms

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α/β-tubulin, are crucial for cell division, making them a key target for anticancer drugs. nih.govmdpi.com A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been specifically designed as tubulin polymerization inhibitors. nih.gov In a study evaluating their cytotoxic activities against the CEM human leukemia cell line, several compounds displayed moderate to good activity. nih.gov The most potent compound in this series, designated as compound 32 , was confirmed to inhibit tubulin polymerization, demonstrating an IC₅₀ value of 0.64 μM. nih.gov Molecular docking studies suggest a hypothetical binding mode with tubulin, reinforcing the potential of this chemical class to disrupt microtubule dynamics. nih.gov

Modulation of Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. nih.govfrontiersin.org Its persistent activation is a hallmark of many cancers, contributing to oncogenesis, metastasis, angiogenesis, and resistance to apoptosis. frontiersin.orgfrontiersin.org Consequently, targeting the NF-κB signaling cascade is a promising strategy in cancer therapy. frontiersin.org While direct studies on 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one are limited, research on structurally related heterocyclic compounds has shown potent inhibition of the NF-κB pathway. frontiersin.org For instance, certain N-substituted pyrido-1,4-oxazin-3-ones have been shown to downregulate p65 DNA binding ability and suppress NF-κB-dependent gene expression in hepatocellular carcinoma cells, suggesting that modulation of the NF-κB pathway is a plausible anticancer mechanism for related scaffolds like dihydroisoquinolinones. frontiersin.org

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of 3,4-dihydroisoquinolin-1(2H)-one derivatives against a panel of human cancer cell lines. These in vitro screenings are crucial for identifying lead compounds with potent anticancer activity. For example, a series of 3-aminoisoquinolin-1(2H)-one derivatives were tested, with 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one showing notable activity and selectivity against breast cancer cell lines, particularly MDA-MB-468 and MCF7. univ.kiev.ua Another study on quinazolinone and dihydroquinazolinone derivatives reported IC₅₀ values ranging from 4.87 to 205.9 μM against the HCT-116 colon cancer cell line and 14.70 to 98.45 μM against the MCF-7 breast cancer cell line. nih.gov

The table below summarizes the cytotoxic activities of selected dihydroisoquinoline derivatives from various studies.

| Compound Class | Cell Line | Activity (IC₅₀) | Source |

| 1,4-Disubstituted-3,4-dihydroisoquinolines | CEM (Leukemia) | 0.64 μM | nih.gov |

| 1,4-Disubstituted-3,4-dihydroisoquinolines | CEM (Leukemia) | 4.10 μM | nih.gov |

| Dihydroquinazolinone Derivatives | HCT-116 (Colon) | 4.87 - 205.9 μM | nih.gov |

| Dihydroquinazolinone Derivatives | MCF-7 (Breast) | 14.70 - 98.45 μM | nih.gov |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast) | Growth Percentage: 10.72% | univ.kiev.ua |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MCF7 (Breast) | Growth Percentage: 26.62% | univ.kiev.ua |

Preclinical Investigations for Tumor Imaging Applications

The overexpression of certain receptors in tumor cells provides an opportunity for targeted diagnostic imaging. nih.govnih.gov The sigma-2 (σ₂) receptor, in particular, is a promising biomarker for cancer diagnosis due to its high density in proliferating tumor cells. nih.govnih.gov Researchers have developed 3,4-dihydroisoquinolin-1(2H)-one derivatives as potential probes for Positron Emission Tomography (PET) imaging of σ₂ receptors. nih.gov One study developed a lead compound, 2-[3-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propyl]-3,4-dihydroisoquinolin-1(2H)-one, which served as a basis for creating derivatives suitable for radiolabeling. nih.gov

A specific ¹⁸F-labeled benzamide (B126) analog incorporating a 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety was synthesized and shown to be suitable for detecting solid tumors expressing σ₂ receptors using PET imaging in preclinical models. nih.gov These radiolabeled nanoparticles and compounds offer significant potential for early cancer detection and accurate diagnosis through multimodality imaging. thno.org

Antifungal and Antioomycete Activity

In addition to anticancer properties, the 3,4-dihydroisoquinolin-1(2H)-one scaffold has been investigated for its potential in managing plant diseases. A study involving 59 derivatives of this scaffold revealed that their antioomycete activity against Pythium recalcitrans, a plant pathogen, was superior to their antifungal activity against six other tested phytopathogens. nih.govresearchgate.netrsc.org One derivative, compound I23 , demonstrated the highest potency against P. recalcitrans with an EC₅₀ value of 14 μM, which was significantly more effective than the commercial agent hymexazol (B17089) (EC₅₀ of 37.7 μM). nih.govresearchgate.netrsc.org In vivo tests showed that this compound achieved a preventive efficacy of up to 96.5%. researchgate.netrsc.org Other studies have also confirmed the antifungal potential of isoquinoline (B145761) derivatives against various plant pathogens like Physalospora piricola and Fusarium graminearum. jlu.edu.cn

Mode of Action Analysis, including Biological Membrane Disruption

Understanding the mechanism of action is crucial for developing effective antimicrobial agents. For 3,4-dihydroisoquinolin-1(2H)-one derivatives, physiological, biochemical, and ultrastructural analyses suggest that their antioomycete effect stems from the disruption of the pathogen's biological membrane systems. nih.govresearchgate.netrsc.org This mode of action is a common feature of various antifungal agents, which can interact with membrane components like ergosterol (B1671047) or otherwise compromise membrane integrity, leading to electrolyte leakage and cell death. nih.govfrontiersin.org Studies on other heterocyclic compounds, such as isobenzofuranones, have similarly shown that their antifungal and antioomycete activities are linked to causing cell membrane damage and subsequent electrolyte leakage. nih.gov While some antifungal agents specifically bind to ergosterol, the primary mechanism for these dihydroisoquinolinone derivatives appears to be a more general disruption of the plasma membrane's structure and function. nih.govscienceopen.com

Enzyme Inhibition Spectrum

The 3,4-dihydroisoquinolin-1(2H)-one core structure and its analogs have been explored as potential inhibitors for a variety of enzymes, leveraging their rigid bicyclic framework as a scaffold for presenting functional groups that can interact with enzyme active sites. The following subsections detail the inhibitory profiles of derivatives against several key enzymes.

Factor VIIa is a crucial serine protease in the extrinsic pathway of the blood coagulation cascade and represents a significant target for the development of antithrombotic agents. nih.govnih.govresearchgate.netmedscape.com Despite the therapeutic interest in Factor VIIa inhibitors, a review of the available scientific literature did not yield specific data on the inhibitory activity of this compound or its direct derivatives against this enzyme. Further research is required to determine if this class of compounds possesses any activity towards Factor VIIa.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.

While no direct inhibition data for this compound has been reported, a study on the closely related scaffold, 7-amino-3,4-dihydroquinolin-2(1H)-one , and its derivatives has demonstrated significant inhibitory activity against several human (h) CA isoforms. nih.govsemanticscholar.orgresearchgate.net The amino group at the 7-position served as a handle for the synthesis of a series of urea, sulfonamide, and amide derivatives. These compounds were evaluated for their inhibitory potential against the cytosolic isoforms hCA I and hCA II, the membrane-anchored hCA IV, and the tumor-associated hCA IX.

The research revealed that the tumor-associated isoform hCA IX was the most susceptible to inhibition by these derivatives, with inhibition constants (Kᵢ) in the nanomolar range for several compounds. nih.govsemanticscholar.org In contrast, the membrane-anchored isoform hCA IV was not inhibited by this series of compounds. The cytosolic isoforms, hCA I and hCA II, were generally weakly inhibited, with most derivatives showing Kᵢ values in the micromolar range. nih.govsemanticscholar.org

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

|---|---|---|---|

| 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolylsulfonyl)urea | >10000 | 9850 | 243.6 |

| 1-(4-Bromophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)urea | >10000 | >10000 | 568.4 |

| 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)-3-(p-tolyl)urea | 8560 | 9435 | 437.5 |

| N-(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide | >10000 | >10000 | 2785.6 |

D-Amino acid oxidase (DAAO) is a flavoenzyme that catabolizes D-amino acids, including D-serine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO is being explored as a therapeutic strategy for schizophrenia by increasing D-serine levels in the brain.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.govnih.govresearchgate.netcm-uj.krakow.pl Inhibition of these enzymes is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. nih.govnih.govresearchgate.net

A review of the scientific literature did not reveal any studies investigating the inhibitory effects of this compound or its direct derivatives on either AChE or BuChE. The development of dual inhibitors of both enzymes is an active area of research, but the potential of the isoquinolinone scaffold in this context remains to be explored. nih.govnih.govresearchgate.netcm-uj.krakow.pl

The salt-inducible kinases (SIKs), particularly isoforms SIK2 and SIK3, are members of the AMP-activated protein kinase (AMPK) family and play significant roles in regulating inflammatory responses in immune cells like macrophages. nih.govresearchgate.netnih.gov Pharmacological inhibition of SIKs can modulate cytokine production, making them attractive targets for anti-inflammatory therapies. nih.govresearchgate.net

There is currently no published research detailing the inhibitory activity of this compound or its derivatives against SIK2 or SIK3. The known inhibitors of these kinases typically belong to different structural classes, and the potential for the isoquinolinone scaffold to target SIKs has not been established.

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine. Inhibitors of PNMT are valuable tools for studying the physiological roles of epinephrine and have been investigated for their therapeutic potential.

Direct inhibitory data for this compound against PNMT is not available. However, the closely related scaffold, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) , has been extensively studied as a basis for PNMT inhibitors. Various substitutions on the aromatic ring of the THIQ nucleus have been shown to significantly influence inhibitory potency and selectivity.

Notably, a study exploring 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines identified highly potent and selective PNMT inhibitors. For example, 7-aminosulfonyl-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline was found to be a potent inhibitor of PNMT with a Kᵢ value of 0.34 µM. nih.gov This compound demonstrated remarkable selectivity for PNMT over the α2-adrenoceptor. nih.gov Other derivatives, such as 7-p-bromo- and -chlorosulfonanilides of 1,2,3,4-tetrahydroisoquinoline , have also been identified as potent inhibitors in vitro. nih.gov While these compounds are structurally distinct from this compound due to the absence of the 1-oxo group and different substituents, the findings highlight the potential of the substituted tetrahydroisoquinoline framework to effectively inhibit PNMT.

| Compound | PNMT (Kᵢ, µM) |

|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 9.7 |

| 3-Hydroxymethyl-1,2,3,4-tetrahydroisoquinoline | 1.1 |

| 7-Aminosulfonyl-1,2,3,4-tetrahydroisoquinoline (SK&F 29661) | 0.55 |

| 7-Aminosulfonyl-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline | 0.34 |

Poly ADP-Ribose Polymerase (PARP) Inhibition

The 3,4-dihydroisoquinolin-1(2H)-one core structure is a recognized pharmacophore for the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair mechanisms in cells. nih.gov Research into derivatives of this scaffold has led to the identification of potent PARP inhibitors. nih.gov

While direct studies on the 7-iodo derivative are not extensively documented, research on analogous compounds provides strong evidence for its potential activity. For instance, a novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was designed and found to yield potent PARP inhibitors. nih.gov More specifically, a study focusing on PARP10 inhibition identified a 7-bromo derivative of 3,4-dihydroisoquinolin-1(2H)-one as having significant inhibitory activity against a mutated form of the enzyme (LG-PARP10), with an IC50 value of 8.6 μM. researchgate.net This finding is particularly relevant as it demonstrates that halogen substitution at the 7-position is compatible with activity at the PARP active site.

The established role of the 3,4-dihydroisoquinolin-1(2H)-one nucleus in PARP inhibition, combined with the demonstrated activity of the closely related 7-bromo derivative, suggests that this compound is a promising candidate for PARP inhibition.

Table 1: PARP10 Inhibition by a 7-Substituted 3,4-dihydroisoquinolin-1(2H)-one Derivative

| Compound | Target | IC50 (μM) |

|---|

Data extracted from a study on PARP10 inhibitors. researchgate.net

Perforin (B1180081) Inhibition in Lymphocyte-Mediated Cytolysis

Perforin is a key protein utilized by cytotoxic T lymphocytes and natural killer cells to eliminate infected or cancerous cells. The development of small molecule inhibitors of perforin is an area of interest for focused immunosuppressive therapies.

Screening of various chemical scaffolds has identified the 3,4-dihydroisoquinolin-1(2H)-one ring system as a tolerated structural motif for perforin inhibitors. nih.gov In a study exploring structure-activity relationships of perforin inhibitors, the expansion of a five-membered isoindolin-1-one (B1195906) lactam ring to the six-membered ring of a 3,4-dihydroisoquinolin-1(2H)-one was found to be a viable modification, maintaining inhibitory activity. nih.gov

While this research establishes the foundational relevance of the core scaffold, specific investigations into the impact of substitutions at the 7-position, such as with an iodine atom, have not been reported. The initial findings, however, validate the 3,4-dihydroisoquinolin-1(2H)-one moiety as a valid starting point for the design of novel perforin inhibitors. Further derivatization and biological evaluation would be necessary to determine the specific effects of the 7-iodo substitution on perforin inhibitory potency.

Anticonvulsant Activity Assessment

The isoquinoline and related heterocyclic scaffolds have been a subject of investigation for the development of new anticonvulsant agents. nih.gov Studies on various derivatives have demonstrated the potential of this chemical class to exhibit activity in preclinical models of epilepsy.

Research on novel series of 3,4-dihydroisoquinolin derivatives has shown that these compounds can possess significant anticonvulsant properties as evaluated by the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.gov For example, a derivative, 9-(hexyloxy)-5,6-dihydro- nih.govnih.govcrioac-lyon.frtriazolo[3,4-a]isoquinolin-3(2H)-one, demonstrated potent activity in the MES test with an ED50 value of 63.31 mg/kg. nih.gov

Furthermore, studies on the related 3,4-dihydroquinolin-2(1H)-one scaffold have also yielded compounds with notable antiseizure activity. mdpi.com The structure-activity relationship of these related classes of compounds suggests that substitutions on the aromatic ring can significantly influence their anticonvulsant profile. While specific data for this compound is not available, the collective evidence from related structures indicates that this compound warrants investigation for its potential anticonvulsant effects.

Table 2: Anticonvulsant Activity of a Representative Dihydroisoquinoline Derivative

| Compound | Test Model | ED50 (mg/kg) |

|---|

Data from a study on novel 3,4-dihydroisoquinolin derivatives. nih.gov

Other Investigated Biological Activities

Anti-hypoxic and Analgesic Properties

The isoquinoline framework is present in numerous natural and synthetic compounds with a wide range of biological activities, including analgesic effects. Research into synthetic analogs of isoquinoline alkaloids has identified compounds with promising analgesic properties. biomedpharmajournal.org A study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a structurally related tetrahydroisoquinoline derivative, demonstrated pronounced analgesic and anti-inflammatory activity in various animal models. biomedpharmajournal.org This compound showed high efficacy in the hot plate test, indicating centrally mediated analgesic effects. biomedpharmajournal.org

While these findings on a related tetrahydroisoquinoline derivative are promising, direct experimental data on the analgesic properties of this compound are not currently available in the literature. Furthermore, there is a lack of information regarding any potential anti-hypoxic activity of this specific compound or its close analogs.

Antimicrobial Efficacy (e.g., against Staphylococcus aureus)

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is considered a "privileged scaffold" in medicinal chemistry, partly due to its presence in natural products with diverse biological activities, including antimicrobial effects. nih.gov This has led to its use as a template for the synthesis of new antimicrobial agents. nih.gov

Staphylococcus aureus is a significant human pathogen, and the development of new antimicrobial agents to combat it, particularly resistant strains, is a critical area of research. While the broader class of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been explored for antimicrobial applications, specific studies detailing the efficacy of this compound against Staphylococcus aureus have not been found in the reviewed literature. Therefore, while the core structure suggests potential for antimicrobial activity, experimental validation for the 7-iodo derivative is required.

Free-Radical Scavenging Capabilities

Derivatives of the 3,4-dihydroisoquinoline (B110456) scaffold have demonstrated significant potential as free-radical scavenging agents. nih.gov Research into a series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives revealed that many of these compounds exhibit potent capabilities to scavenge various free radicals, including 2,2-diphenyl-1-picrylhydrazyl radical (DPPH•), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical (ABTS•+), superoxide (B77818) anion radical (O₂•−), and nitric oxide radical (•NO). nih.govnih.gov The efficacy of these compounds is often compared to standards like Trolox.

One study highlighted that among derivatives of 6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid, the compound featuring an iodine atom at the 8-position was the most active. researchgate.net This suggests that halogen substitution, including iodination, on the isoquinoline ring can play a crucial role in enhancing antioxidant activity. The ability of some of these derivatives to cross cell membranes and scavenge free radicals intracellularly has also been demonstrated, indicating their potential utility in combating oxidative stress-related conditions. researchgate.net

The free-radical scavenging activity is a critical aspect of the pharmacological profile of these compounds, as oxidative stress is implicated in a wide range of diseases. The mechanism often involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing its reactivity. The structure-activity relationship studies indicate that the substitution pattern on the aromatic ring significantly influences the scavenging potential. nih.gov

| Compound Class | Radical Species Scavenged | Key Findings | Reference |

|---|---|---|---|

| 3,4-Dihydroisoquinoline-3-carboxylic acid derivatives | DPPH•, ABTS•+, O₂•−, •NO | Broad-spectrum scavenging capabilities were observed across numerous derivatives. | nih.gov |

| 6,7-dihydroxy-8-iodo-3,4-dihydroisoquinoline-3-carboxylic acid | Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS) | Demonstrated the highest activity among the tested derivatives, surpassing the standard Trolox in some assays. | researchgate.net |

In Vitro Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. nih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Derivatives of the isoquinoline scaffold have been investigated for their potential to disrupt this process.

Studies on tetrahydroisoquinoline (THIQ) derivatives have identified compounds with potent anti-angiogenic effects. nih.gov For instance, compound GM-3-121, a THIQ derivative, showed significant anti-angiogenesis activity with an IC₅₀ value of 1.72 μM. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways, such as those involving KRas. nih.gov Similarly, other related heterocyclic structures, like quinolinyl acrylate (B77674) derivatives, have been shown to inhibit neoangiogenesis in vitro. researchgate.net The evaluation of anti-angiogenic properties is often conducted using assays such as the rat aorta ring assay or by assessing the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.netmdpi.com These assays allow for the quantification of the inhibitory effects on neovessel growth and sprouting. researchgate.net

| Compound/Derivative Class | Assay | Key Result (IC₅₀) | Reference |

|---|---|---|---|

| Tetrahydroisoquinoline derivative (GM-3-121) | Angiogenesis Assay (OIDD-Lilly) | 1.72 μM | nih.gov |

| 2-Aryl-3-bromoquinolin-4(1H)-ones | Rat Aorta Ring Assay | Demonstrated decreased neovessel growth area compared to control. | researchgate.net |

| Benzo[g]quinazoline derivatives (13 and 15) | VEGFR-2 Inhibition Assay | 46.6 ± 2.8 nM and 44.4 ± 2.6 nM | mdpi.com |

Preclinical Biological Models and Their Relevance

In Vitro Cellular Assays for Efficacy and Mechanism

In vitro cellular assays are fundamental in the early stages of drug discovery to determine the efficacy and elucidate the mechanism of action of novel compounds. For 3,4-dihydroisoquinolin-1(2H)-one and its derivatives, a variety of cell-based assays have been employed to screen for different biological activities.

In the context of plant disease management, a library of 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one was synthesized and evaluated for antioomycete activity against the phytopathogen Pythium recalcitrans. nih.govresearchgate.net The results from these screenings identified compound I23 as having the highest in vitro potency, with an EC₅₀ value of 14 μM, which was superior to the commercial agent hymexazol (EC₅₀ of 37.7 μM). nih.govresearchgate.net Further mechanistic studies involving physiological, biochemical, and ultrastructural analyses suggested that the mode of action for compound I23 involves the disruption of the biological membrane systems of P. recalcitrans. nih.govresearchgate.net

In cancer research, derivatives have been tested against various human cancer cell lines. Tetrahydroisoquinoline derivatives demonstrated strong KRas inhibition against a panel of colon cancer cell lines (Colo320, DLD-1, HCT116, SNU-C1, SW480). nih.gov For example, compound GM-3-18 showed IC₅₀ values ranging from 0.9 μM to 10.7 μM. nih.gov Other studies have evaluated 3,4-diphenyl-1,2-dihydroisoquinoline derivatives for their anti-proliferative activity against human mammary carcinoma (MCF-7) and human nasopharyngeal carcinoma (KB) cell lines. nih.gov

In Vivo Efficacy in Preclinical Animal Models (e.g., plant disease management, anticonvulsant models)

Following promising in vitro results, the efficacy of lead compounds is assessed in preclinical in vivo models. These models are crucial for understanding the compound's activity within a complex biological system.

For plant disease management, the most potent antioomycete compound from in vitro studies, I23, was tested for its in vivo preventive efficacy. nih.govresearchgate.net At a dose of 5.0 mg per pot, compound I23 achieved a preventive efficacy of 96.5% against Pythium recalcitrans in cucumber seedlings. nih.govresearchgate.net At a lower dose of 2.0 mg/pot, it still showed a significant efficacy of 75.4%, comparable to the commercial standard hymexazol. nih.govresearchgate.net These results highlight the potential of the 3,4-dihydroisoquinolin-1(2H)-one scaffold in developing new agrochemicals. nih.gov

While direct in vivo anticonvulsant data for this compound is not specified, structurally related quinazolin-4(3H)-one derivatives have been evaluated in rodent models of epilepsy. mdpi.comnih.gov The pentylenetetrazole (PTZ)-induced seizure model in mice is a standard, clinically validated test for identifying compounds with potential efficacy against generalized myoclonic and absence seizures. mdpi.comnih.gov In this model, various quinazolin-4(3H)-one derivatives demonstrated potential anticonvulsant activity, assessed by their ability to protect against PTZ-induced seizures, increase the latency to the first seizure, and reduce the number of seizures. mdpi.com These studies on related scaffolds suggest a potential avenue for the investigation of isoquinolinone derivatives in neurological disorders.

| Compound Class | Preclinical Model | Endpoint | Key Result | Reference |

|---|---|---|---|---|

| 3,4-dihydroisoquinolin-1(2H)-one derivative (I23) | Plant Disease (Pythium recalcitrans on cucumber) | Preventive Efficacy | 96.5% efficacy at 5.0 mg/pot. | nih.govresearchgate.net |

| 2,3-disubstituted quinazolin-4(3H)-one derivatives | Anticonvulsant (PTZ-induced seizures in mice) | Protection against seizures, seizure latency | Demonstrated significant anticonvulsant potential, with some compounds showing superior activity. | mdpi.com |

Applications in Organic Synthesis and Drug Discovery Beyond Direct Pharmacological Activity

Utilization of Dihydroisoquinolinone Derivatives as Key Building Blocks in Multistep Synthesis

The 3,4-dihydroisoquinolin-1(2H)-one core is recognized as a "privileged scaffold" in drug discovery, frequently appearing in a variety of biologically active natural products and synthetic molecules. nih.gov Its structural rigidity and synthetic accessibility make it an ideal starting point for creating diverse chemical libraries. nih.gov A key application of iodo-substituted derivatives, such as 7-iodo-3,4-dihydroisoquinolin-1(2H)-one, is in the synthesis of potent enzyme inhibitors, particularly for Poly(ADP-ribose) polymerase (PARP). nuph.edu.uanih.gov

PARP inhibitors are a class of anticancer drugs that function by impeding DNA repair mechanisms in cancer cells. nuph.edu.uanih.gov The synthesis of several prominent PARP inhibitors, including Niraparib (B1663559), utilizes intermediates derived from the dihydroisoquinolinone scaffold. google.comgoogle.com The iodine atom at the 7-position is particularly valuable as it provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the strategic introduction of various aryl or heteroaryl groups. These modifications are crucial for optimizing the compound's binding affinity to the target enzyme and tailoring its pharmacokinetic properties.

The Castagnoli–Cushman reaction is a notable method employed for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, demonstrating the scaffold's utility in generating a wide range of compounds for screening and development. nih.govnih.govrsc.org

Table 1: Role of this compound in Synthesis

| Synthetic Stage | Role of the Scaffold | Key Reaction Type | Resulting Structure |

|---|---|---|---|

| Intermediate | Provides the core structure for building PARP inhibitors. | Cross-coupling (e.g., Suzuki reaction) | Complex molecules with enhanced target binding. |

| Starting Material | Serves as a foundational block for library synthesis. | Castagnoli–Cushman Reaction | Diverse 3,4-dihydroisoquinolin-1(2H)-one derivatives. |

| Core Moiety | Forms the central component of the final drug molecule. | N/A | Active pharmaceutical ingredients like Niraparib. google.comgoogle.com |

Development of New Therapeutic Leads and Clinical Candidates Based on the Scaffold

The dihydroisoquinolinone scaffold has been instrumental in the development of several successful clinical candidates and approved drugs, most notably in oncology. The ability to modify the core structure has allowed chemists to fine-tune the molecules' properties to achieve high potency and selectivity.

The most significant therapeutic application of this scaffold is in the creation of PARP inhibitors. mdpi.com By blocking PARP enzymes, these drugs exploit a vulnerability in cancer cells with deficient DNA repair mechanisms, a concept known as synthetic lethality. nih.gov Several approved PARP inhibitors are based on related heterocyclic scaffolds that mimic the nicotinamide (B372718) portion of the NAD+ cofactor, which is the natural substrate for PARP enzymes. nih.govmdpi.com

Niraparib : An orally active PARP inhibitor selective for PARP-1 and PARP-2, used for the treatment of ovarian, fallopian tube, and peritoneal cancer. nih.gov Its chemical structure is 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide. nih.gov

Olaparib (B1684210) : Another key PARP inhibitor used in the treatment of BRCA-mutated cancers. mdpi.commdpi.com

Rucaparib : Functions similarly to olaparib and niraparib by inhibiting PARP-1 and PARP-2 and is used to treat ovarian and prostate cancers. mdpi.com

Beyond cancer, research into derivatives of the related tetrahydroisoquinoline scaffold has shown promise for treating neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net Studies have focused on designing molecules that can enhance lysosome biogenesis to help clear protein aggregates, such as amyloid-β, which are hallmarks of the disease. nih.govresearchgate.net This highlights the versatility of the isoquinoline (B145761) core in targeting a range of biological pathways.

Table 2: Therapeutic Leads Based on the Dihydroisoquinolinone and Related Scaffolds

| Compound Class | Therapeutic Target | Disease Area | Example(s) |

|---|---|---|---|

| PARP Inhibitors | PARP-1, PARP-2 | Oncology (Ovarian, Prostate Cancer) | Niraparib, Olaparib, Rucaparib mdpi.comnih.gov |

| Lysosome Biogenesis Enhancers | TFEB Activation Pathway | Neurodegenerative (Alzheimer's Disease) | LH2-051 Derivatives nih.gov |

| Antiviral Agents | Influenza Virus PAN Inhibitors | Infectious Disease | Dihydroxy-tetrahydroisoquinoline derivatives researchgate.net |

| MAO-B Inhibitors | Monoamine Oxidase B | Neurodegenerative (Parkinson's, Alzheimer's) | 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives nih.gov |

Application as Chemical Probes for Biological Target Identification and Validation

Target identification and validation are critical steps in the drug discovery process, confirming that a potential drug interacts with its intended biological target to produce a therapeutic effect. nih.govnuvisan.com Chemical probes are small molecules designed specifically for this purpose. nih.gov They are often derived from bioactive compounds, like this compound, by incorporating a reporter tag (e.g., biotin (B1667282), a fluorophore, or a clickable alkyne group) without significantly altering the molecule's binding properties. nih.govdrughunter.com

A dihydroisoquinolinone-based probe can be used in several ways:

Target Engagement : To confirm that the molecule binds to the intended target (e.g., PARP-1) within a complex cellular environment. nih.gov

Target Deconvolution : In phenotypic screens where a compound shows a desirable effect (e.g., killing cancer cells) but its target is unknown, a probe version can be used to "pull down" or identify its binding partners from a cell lysate. drughunter.comprinceton.edu

Off-Target Profiling : To identify unintended binding partners, which can help explain unexpected side effects or reveal new therapeutic opportunities. nih.gov

Techniques such as affinity-based chemoproteomics involve immobilizing the probe on a solid support to capture its target proteins from a cell extract. nih.gov Another approach, activity-based proteome profiling (ABPP), uses probes that covalently bind to the active site of a class of enzymes, allowing for their identification and activity to be profiled. drughunter.com The development of such probes from the this compound scaffold would be a valuable tool for deepening the understanding of PARP biology and discovering new targets for this important class of molecules.

Table 3: Workflow for Using a Dihydroisoquinolinone-Based Chemical Probe

| Step | Description | Purpose |

|---|---|---|

| 1. Probe Synthesis | A reporter tag (e.g., alkyne, biotin) is chemically attached to the this compound scaffold. | To create a tool for detecting and isolating binding partners. nih.gov |

| 2. Cellular Incubation | The chemical probe is introduced to live cells or cell lysates, allowing it to bind to its target proteins. | To allow for on-target and off-target interactions in a biological context. drughunter.com |

| 3. Target Enrichment | The probe-protein complexes are isolated from the mixture using the reporter tag (e.g., using streptavidin beads for a biotin tag). | To separate the target proteins from all other cellular components. nih.gov |

| 4. Protein Identification | The isolated proteins are identified using techniques like mass spectrometry. | To determine the specific biological targets of the original molecule. nih.gov |

| 5. Target Validation | Follow-up experiments are conducted to confirm the biological relevance of the identified targets. nih.govnuvisan.com | To validate that the interaction between the drug and the target is responsible for the observed biological effect. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular framework of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.

In ¹H NMR, the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration of each signal provide information about the electronic environment, neighboring protons, and the number of protons, respectively. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the two methylene (B1212753) groups of the dihydroisoquinolinone core, as well as a signal for the amide proton. The substitution pattern on the aromatic ring, particularly the presence of the iodine atom at the C7 position, influences the chemical shifts and coupling patterns of the aromatic protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The spectrum for this compound would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment, with the carbonyl carbon (C1) appearing significantly downfield.

Predicted ¹H NMR Data for this compound (Based on analysis of related structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.0 | d | ~8.2 |

| H-6 | ~7.6 | dd | ~8.2, ~1.8 |

| H-8 | ~7.5 | d | ~1.8 |

| NH | ~6.5 | br s | - |

| CH₂ -4 | ~3.5 | t | ~6.5 |

| CH₂ -3 | ~3.0 | t | ~6.5 |

Predicted ¹³C NMR Data for this compound (Based on analysis of related structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | ~165 |

| C4a | ~138 |

| C8a | ~135 |

| C6 | ~134 |

| C5 | ~129 |

| C8 | ~128 |

| C7 | ~95 |

| CH₂(C4) | ~40 |

| CH₂(C3) | ~28 |

Mass Spectrometry (MS, HRMS, LC-MS-MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide insights into its structure through fragmentation analysis.

For this compound, with a molecular formula of C₉H₈INO, the expected nominal molecular weight is 273 g/mol . High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. The calculated exact mass for the [M+H]⁺ ion is 273.9723, a value that can be experimentally verified to a high degree of precision, thus confirming the molecular formula. lookchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of a sample of this compound by separating it from any impurities or byproducts before mass analysis. Tandem mass spectrometry (LC-MS-MS) can further be used to fragment the parent ion and analyze the resulting daughter ions, providing additional structural information and enhancing the confidence in the compound's identification.

Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₈INO |

| Nominal Mass | 273 |

| Exact Mass | 272.9651 |

| [M+H]⁺ (Monoisotopic) | 273.9723 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.

The IR spectrum of this compound is expected to display several key absorption bands that are characteristic of its structure. The most prominent of these would be the strong absorption due to the carbonyl (C=O) stretching of the amide group, typically observed in the range of 1650-1680 cm⁻¹. Another key feature is the N-H stretching vibration of the secondary amide, which usually appears as a moderate to sharp band around 3200-3400 cm⁻¹. Other expected signals include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C=C stretching bands for the aromatic ring.

Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3200 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Amide I) | Stretch | 1650 - 1680 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-I | Stretch | 500 - 600 |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While a specific crystal structure for this compound is not publicly available, analysis of the parent compound, 3,4-dihydroisoquinolin-1(2H)-one, reveals key structural features. nih.gov In the solid state, the dihydroisoquinolinone core is largely planar. The molecules often engage in intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of extended chains or dimers in the crystal lattice. nih.gov

A crystallographic study of this compound would confirm the planarity of the bicyclic system and provide precise measurements of the C-I bond length. Furthermore, it would reveal how the iodine atom influences the crystal packing and any potential intermolecular interactions, such as halogen bonding. As the molecule is achiral, absolute stereochemistry is not a factor.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific molecular docking studies focused exclusively on 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one are not extensively documented in publicly available literature, the broader class of 1,2,3,4-tetrahydroisoquinoline (B50084) and 3,4-dihydroisoquinolin-1(2H)-one derivatives has been the subject of such investigations. These studies reveal how this chemical scaffold can interact with various biological targets. For instance, derivatives of the related 1,2,3,4-tetrahydroisoquinoline scaffold have been docked into the active site of enzymes like DNA gyrase B. nih.gov In one such study, a derivative showed a high binding affinity with a low energy score of -6.708 kcal/mol, indicating a stable interaction. nih.gov The interactions observed in these studies typically involve hydrogen bonds with key amino acid residues such as Asn-46, Asp-49, Glu-50, and Arg-76. nih.gov

The general procedure for such a docking study involves preparing the 3D structure of the ligand (this compound) and the target protein. The ligand's geometry is optimized, and the protein structure is obtained from a repository like the Protein Data Bank (PDB). The docking simulation then places the ligand into the binding site of the protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. The results can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For example, in studies with similar compounds, halogen bonding involving a chloro group has been observed to enhance binding affinity. nih.gov Given the presence of an iodine atom in this compound, similar halogen bonding interactions could be anticipated and would be a key point of investigation in any future docking studies.

Below is an example of a data table that might be generated from a molecular docking study of this compound against a hypothetical protein target, based on findings for related compounds.

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| DNA Gyrase B | Compound 7b (a THIQ derivative) | -6.708 | Asn-46, Asp-49, Glu-50, Arg-76 | Hydrogen Bond |

| Aspartate Semialdehyde Dehydrogenase | M9 (a chloro-derivative) | Not specified | Asp230 / Asp210 | Halogen Bond |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a versatile tool for predicting a wide range of molecular properties, including geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. DFT is also employed to elucidate reaction mechanisms by calculating the energies of reactants, transition states, and products.

For 3,4-dihydroisoquinolin-1(2H)-one and its derivatives, DFT calculations can provide valuable insights. For example, DFT has been used to study the structural and electronic properties of similar heterocyclic compounds. researchgate.net These calculations can determine optimized molecular geometries, bond lengths, and bond angles. The electronic properties derived from DFT, such as the HOMO-LUMO energy gap, are crucial for understanding the chemical reactivity and kinetic stability of the molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive. mdpi.com

The molecular electrostatic potential (MEP) surface, another property that can be calculated using DFT, helps to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net In the context of this compound, DFT could be used to understand how the electron-withdrawing nature of the iodine atom and the carbonyl group influences the electron density distribution across the molecule.

Furthermore, DFT calculations are instrumental in studying reaction mechanisms. For instance, in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, DFT can be used to model the transition states of key reaction steps, such as intramolecular cyclizations, to understand the reaction pathway and predict the feasibility of a proposed synthetic route. researchgate.net

A representative table of electronic properties that could be obtained from a DFT study of this compound is presented below. The values are hypothetical but illustrative of typical DFT outputs.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial as its biological activity is often dependent on its three-dimensional shape. For a molecule like this compound, which has a non-planar dihydroisoquinolinone ring, conformational analysis can identify the most stable, low-energy conformations.

Molecular Dynamics (MD) simulations complement these static computational methods by providing a dynamic view of the molecule and its interactions over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the observation of conformational changes and the stability of ligand-protein complexes.

In the context of this compound, an MD simulation could be performed on the molecule itself to explore its conformational landscape in a solvent environment. More commonly, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. ijnc.ir For example, a docked complex of a 1,2,3,4-tetrahydroisoquinoline derivative with DNA gyrase B was subjected to a 100 ns MD simulation to evaluate its stability. nih.gov The root mean square deviation (RMSD) of the protein and ligand atoms are monitored throughout the simulation. A stable RMSD trajectory suggests that the ligand remains bound in the active site in a stable conformation. nih.gov

The root mean square fluctuation (RMSF) is another important parameter analyzed from MD simulations, which indicates the fluctuation of each amino acid residue in the protein. This can reveal which parts of the protein are flexible and which are rigid upon ligand binding. nih.gov These simulations can provide a more realistic picture of the binding event than static docking alone and can help to refine the understanding of the key interactions driving ligand binding.

The following table illustrates the kind of data that can be obtained from an MD simulation analysis of a ligand-protein complex.

| Simulation Parameter | Description | Typical Observation for a Stable Complex |

| RMSD of Protein | Measures the deviation of the protein backbone from its initial position. | Reaches a plateau after an initial increase, indicating equilibration. |

| RMSD of Ligand | Measures the deviation of the ligand from its initial docked pose. | Remains low and stable, indicating the ligand is not dissociating. |

| RMSF of Protein Residues | Measures the fluctuation of individual amino acid residues. | Lower fluctuations in the binding site residues, suggesting they are stabilized by the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Persistent hydrogen bonds between the ligand and key residues are observed. |

Conclusion and Future Research Directions

Synthesis and Mechanistic Insights into 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, to which this compound belongs, has been approached through various innovative methodologies. These methods generally involve the construction of the fused bicyclic lactam system from appropriate precursors. kthmcollege.ac.in Key strategies include metal-catalyzed and metal-free reactions, multicomponent protocols, and domino one-pot procedures. kthmcollege.ac.inresearchgate.net

Common synthetic routes that could be adapted for this compound include:

Intramolecular Cyclization: This approach often involves the cyclization of precursors like carbamates, ureas, isocyanates, or azidoamides derived from 4-iodophenethylamine. kthmcollege.ac.inresearchgate.net

Friedel-Crafts Type Cyclization: An intramolecular Friedel-Crafts reaction of an N-acyl-4-iodophenylethylamine derivative can be employed to form the six-membered lactam ring. kthmcollege.ac.in

Metal-Catalyzed C-H Activation: Modern synthetic protocols utilize transition metals like rhodium or palladium to direct C-H activation and subsequent annulation to form the dihydroisoquinolinone core. kthmcollege.ac.inresearchgate.net A starting material containing an appropriate directing group and an iodine atom at the required position on the phenyl ring would be necessary.

Castagnoli-Cushman Reaction (CCR): This multicomponent reaction combines a homophthalic anhydride (B1165640) with an imine to produce substituted 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids, which are closely related to the dihydroisoquinolinone scaffold. nih.govrsc.org

The mechanism for these syntheses is highly dependent on the chosen route. For instance, metal-catalyzed pathways often involve oxidative addition, migratory insertion, and reductive elimination steps, while Friedel-Crafts reactions proceed through the formation of an acylium ion and subsequent electrophilic aromatic substitution. The presence of the iodo-substituent at the 7-position is generally well-tolerated in many of these synthetic transformations.

Summary of Key Biological Activities and Structure-Activity Relationships

While direct biological data for this compound is not extensively documented, the broader class of 3,4-dihydroisoquinolin-1(2H)-one derivatives exhibits a wide range of pharmacological activities. This core structure is found in numerous natural products and is recognized as a privileged scaffold in drug discovery. kthmcollege.ac.inresearchgate.net

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated potential as:

Antioomycete and Antifungal Agents: A study on various derivatives revealed significant activity against the plant pathogen Pythium recalcitrans. nih.govrsc.org

Antitumor Agents: The scaffold is utilized in the discovery of molecules targeting cancer, including σ₂ receptor ligands for potential PET imaging in oncology. researchgate.netnih.gov

Antimicrobial and Antiviral Agents: Various modifications of the core structure have led to compounds with antimicrobial and antiviral properties. researchgate.net

Structure-activity relationship (SAR) studies on this class of compounds highlight the critical role of substituents on the scaffold. For instance, a three-dimensional quantitative structure-activity relationship (3D-QSAR) study on antioomycete derivatives revealed the necessity of a C4-carboxyl group for potent activity. nih.govrsc.orgresearchgate.net The nature and position of substituents on the aromatic ring and the nitrogen atom significantly modulate the biological potency and target specificity. The 7-position, specifically, has been explored in related tetrahydroisoquinoline scaffolds, where the addition of pendants at this position can dramatically alter receptor binding profiles, for example, in opioid receptor ligands. nih.gov The iodine atom at the 7-position in the title compound offers a unique combination of steric bulk, lipophilicity, and electronic properties that could influence biological activity, though specific SAR data is lacking.

| Derivative Class | Biological Activity | Key Structural Features |

| Tetrahydroisoquinoline-4-carboxylic acids | Antioomycete (against P. recalcitrans) | C4-carboxyl group is crucial for activity. nih.govrsc.org |

| Dihydroisoquinolinones | σ₂ Receptor Ligands (PET Imaging) | Specific N-propyl linker and dimethoxy substitutions were optimized for receptor affinity. nih.gov |

| Dimethyltyrosine-Tetrahydroisoquinolines | Opioid Receptor Modulation | Pendants at the 7-position influence KOR, MOR, and DOR activity profiles. nih.gov |

| Tetrahydroisoquinoline-6,7-diols | Influenza Virus PAN Inhibition | 6,7-dihydroxy substitution is a key feature for binding to the PA endonuclease. researchgate.net |

Unresolved Challenges and Gaps in Current Research

The most significant gap in the current body of research is the lack of studies focused specifically on this compound. While the synthesis and properties of the general scaffold are well-explored, this particular derivative remains largely uncharacterized.

Key challenges and gaps include:

Lack of Biological Screening: There is a clear absence of published data on the biological activities of this compound. Its potential in areas where other derivatives have shown promise, such as oncology or infectious diseases, is unknown.

Limited Synthetic Optimization: While general synthetic routes can be applied, specific optimization for the efficient, high-yield production of this iodinated compound has not been reported.

Unknown Physicochemical Properties: Detailed characterization of its properties, such as solubility, stability, and metabolic profile, is not available, hindering any potential development as a pharmacological tool or therapeutic lead.

Absence of SAR Data: Without biological testing, it is impossible to understand the contribution of the 7-iodo group to any potential activity or to compare it with other substituents at the same position.

Prospective Avenues for Future Synthetic Advancements

The presence of the iodine atom at the 7-position makes this compound an exceptionally valuable building block for further synthetic elaboration. The carbon-iodine bond is a versatile functional handle for a variety of transition-metal-catalyzed cross-coupling reactions.

Future synthetic advancements could focus on:

Library Synthesis via Cross-Coupling: The compound can serve as a common intermediate for creating a diverse library of 7-substituted derivatives using reactions such as:

Suzuki Coupling: To introduce new aryl or heteroaryl groups.

Sonogashira Coupling: To install alkyne functionalities.

Heck Coupling: For the introduction of alkenes.

Buchwald-Hartwig Amination: To form new C-N bonds with various amines.

Carbonylation Reactions: To introduce carbonyl-containing groups like esters or amides. researchgate.net

Development of Novel Annulation Strategies: New methods for constructing the dihydroisoquinolinone ring on pre-functionalized iodinated precursors could lead to more efficient and convergent synthetic routes.

Flow Chemistry and Automation: Implementing continuous flow synthesis or automated platforms could accelerate the production of the core intermediate and the subsequent generation of derivative libraries for high-throughput screening.

Future Exploration of Biological Targets and Therapeutic Potential

Given the established biological relevance of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, future research on the 7-iodo derivative and its progeny holds considerable promise. The synthetic avenues described above would enable a systematic exploration of its therapeutic potential.

Prospective areas for biological investigation include:

Oncology: Derivatives could be screened against a panel of cancer cell lines and specific cancer-related targets like σ₂ receptors, kinases, or leucine (B10760876) aminopeptidases. nih.govmdpi.com The 7-position could be functionalized to optimize binding affinity and selectivity for such targets.

Infectious Diseases: Following the discovery of antioomycete and antifungal activity in this class, new derivatives could be tested against a broader range of fungal, bacterial, and viral pathogens, including influenza virus. nih.govresearchgate.net

Neuroscience: Related tetrahydroisoquinoline structures are known to interact with central nervous system targets, including opioid receptors. nih.gov A library of 7-substituted derivatives could be screened for activity on various CNS receptors, ion channels, and enzymes.

Chemical Probe Development: The 7-iodo position allows for the introduction of reporter tags, such as fluorophores or photoaffinity labels, transforming the molecule into a chemical probe to study biological systems and identify novel protein targets.

Q & A

Q. What are the common synthetic routes for 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one, and how are reaction conditions optimized?